Benzene, diethenyl-, polymer with ethenylbenzene, brominated

Cat. No. B3344670

Key on ui cas rn:

87924-01-4

M. Wt: 234.3 g/mol

InChI Key: CHRJZRDFSQHIFI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08889826B2

Procedure details

(NaSO3-Fmoc)4-PBP-2, 10.1 mg, was prepared according to the procedure of Example 8. The protected peptide was dissolved in 0.20 mL DMF and 0.020 mL saturated NaHCO3 pH 8.7; 0.003 mL octyl isocyanate was added and stirred at RT to produce Compound 9P. Octyl isocyanate is commercially available, e.g., from Aldrich (Milwaukee, Wis.). After 45 min at RT 0.020 mL piperidine was added. After 40 min at RT the reaction mixture was diluted with 10 mL 20% CH3CN containing 0.014 mL H2SO4. Product was isolated on a 0.5 g styrene-divinylbenzene cartridge (EnviChrom-P®) using incrementally increasing concentrations of CH3CN about 0.05M in sodium sulfate at pH 2.3; product was eluted with 25% and 30% CH3CN. Product-containing fractions were pooled, solvent removed under vacuum, 2 mL 1.0 M ammonium acetate pH 5.0 buffer was added, pH adjusted to 5.0 by addition of ca. 0.6 mL 1.5 M NH4OH, and then diluted with an equal volume of MeOH. Product was isolated via CM-Sepharose® chromatography as described in Example 7. The product was further purified on a 0.5 g styrene-divinylbenzene cartridge as above but using eluents at pH 9.9 (0.10 M NH4OH-0.01 M (NH4)2SO4); product eluted with 30% CH3CN. Product-containing fractions were pooled, solvent removed under vacuum, and product was desalted and freeze dried using the procedure of Example 5. Yield: 2.7 mg of a white solid, C52H92N16O11. FABMS: calc. for C52H93N16O11, (M+H)+=1118.7. Found: 1119 (M+H)+, 1141 (M+Na)+, 1157 (M+K)+.

Identifiers

|

REACTION_CXSMILES

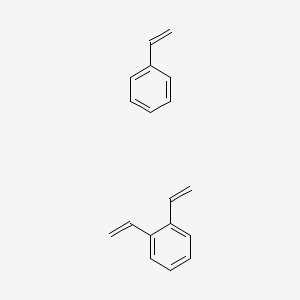

|

[CH2:1](N=C=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].N1CCC[CH2:14][CH2:13]1>CC#N>[CH:2]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:8]=1[CH:13]=[CH2:14])=[CH2:1].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC)N=C=O

|

Step Two

|

Name

|

|

|

Quantity

|

0.02 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1=C(C=CC=C1)C=C.C=CC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.5 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |